molecular formula C18H20ClNO3 B268631 N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No. B268631
M. Wt: 333.8 g/mol
InChI Key: VJTMSCPYKHGWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation associated with various conditions. It is a COX-2 inhibitor that selectively blocks the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

CELECOXIB selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, CELECOXIB reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
CELECOXIB has been shown to reduce pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to inhibit the growth and proliferation of cancer cells, reduce the risk of developing colorectal cancer, and improve cognitive function in patients with Alzheimer's disease. Additionally, CELECOXIB has been shown to have neuroprotective effects and to improve symptoms of depression.

Advantages and Limitations for Lab Experiments

CELECOXIB is a widely studied drug with a well-established mechanism of action and therapeutic potential in various conditions. It is relatively easy to synthesize and is readily available for use in lab experiments. However, CELECOXIB has some limitations, including its potential to cause cardiovascular side effects, such as heart attack and stroke, and its potential to interact with other drugs. Additionally, CELECOXIB is not effective in all patients and may have limited efficacy in some conditions.

Future Directions

There are several future directions for research on CELECOXIB, including investigating its potential in combination with other drugs for the treatment of cancer and other conditions. Additionally, further research is needed to better understand the cardiovascular risks associated with CELECOXIB and to identify patients who may be at increased risk for these side effects. Furthermore, research is needed to identify biomarkers that can predict the efficacy of CELECOXIB in different conditions and to develop more targeted therapies based on these biomarkers. Finally, research is needed to develop new COX-2 inhibitors with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of CELECOXIB involves the reaction of 2-(2-ethoxyethoxy)aniline with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide, which is then purified by recrystallization to obtain the final product.

Scientific Research Applications

CELECOXIB has been extensively studied for its therapeutic potential in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its potential in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, CELECOXIB has been studied for its potential in the treatment of Alzheimer's disease, depression, and other neurological disorders.

properties

Product Name

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C18H20ClNO3/c1-3-22-11-12-23-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)2/h4-10H,3,11-12H2,1-2H3,(H,20,21)

InChI Key

VJTMSCPYKHGWQD-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)C

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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